2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide
Description
The compound “2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” is a heterocyclic acetamide derivative featuring a pyrido-triazine core substituted with a chlorine atom at position 7 and a sulfanyl-linked acetamide group at position 2.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S/c1-10(24)19-12-3-2-4-13(7-12)20-15(25)9-27-16-21-14-6-5-11(18)8-23(14)17(26)22-16/h2-8H,9H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNTOORSLJXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and cyanuric chloride, under controlled conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one core.
Thioether Formation: The sulfanyl group is introduced by reacting the chlorinated intermediate with a thiol compound, such as thiourea or mercaptoacetic acid, under basic conditions.
Acetamidation: The final step involves the acetamidation of the intermediate with 3-acetamidophenyl acetic acid or its derivatives, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, heat.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in various biological processes, such as proteases and kinases, by binding to their active sites.
Modulate Receptors: It can interact with cell surface receptors, leading to the modulation of signal transduction pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrido-triazine core in the target compound distinguishes it from analogues like N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ), which contains a pyrido-thieno-pyrimidinone scaffold. Key differences include:
- Chlorine vs.
- Sulfanyl Linker vs. Thieno Fusion: The sulfanyl bridge in the target compound may confer conformational flexibility, whereas the thieno-fused ring in Compound 24 imposes rigidity, impacting molecular interactions .
Acetamide Functionalization
Both compounds share an acetamide group, but its positioning differs:
- The target compound’s acetamide is meta-substituted on the phenyl ring (3-acetamidophenyl), while Compound 24 lacks aromatic acetamide substitution. This meta-substitution could enhance steric accessibility for hydrogen bonding or receptor binding.
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Compound 24 and Hypothetical Target Compound
Spectral Analysis
- IR Spectroscopy: Both compounds exhibit strong C=O stretches (~1,730 cm⁻¹ for acetamide and pyrimidinone). The target compound’s chlorine atom may slightly shift these peaks due to inductive effects .
- ¹H-NMR : Compound 24’s acetyl group resonates at δ 2.10, while the target’s 3-acetamidophenyl moiety would likely show distinct aromatic splitting (e.g., para vs. meta substitution patterns).
Methodological Considerations
These tools enable precise determination of substituent orientations and intermolecular interactions, which are vital for structure-activity relationship studies .
Biological Activity
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide is a complex organic compound belonging to the class of sulfanylamides. Its unique structural features include a pyrido[1,2-a][1,3,5]triazin ring system that is chlorinated and oxo-substituted, along with an acetamide group linked to a sulfur atom. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. The biological activity of this compound may include:
- Antimicrobial Properties : Preliminary studies suggest that compounds with the pyrido[1,2-a][1,3,5]triazin structure can exhibit antimicrobial effects against various pathogens. The mechanism typically involves interference with microbial metabolic pathways.
- Anticancer Activity : The presence of the triazine moiety in similar compounds has been associated with anticancer properties. For instance, derivatives of 1,2,4-triazine have shown promising results against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
-
Anticancer Activity : A series of pyrido[4,3-e][1,2,4]triazino derivatives demonstrated moderate to significant cytotoxicity against human cancer cell lines. For example, compounds exhibiting a similar triazine structure showed IC50 values ranging from 9 to 97 μM against various cancer cell lines .
Compound Name Cell Line IC50 (μM) Compound A HCT-116 9 Compound B MCF-7 25 Compound C HeLa 42 - Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cell proliferation and survival. For instance, arylsulfonamides have been noted for their ability to disrupt cellular signaling pathways critical for tumor growth .
- Antimicrobial Studies : Similar sulfanylamides have been evaluated for their antimicrobial efficacy. The presence of the sulfur atom in these compounds enhances their interaction with microbial enzymes and receptors, potentially leading to effective inhibition of microbial growth.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies typically focus on:
- Binding Affinity : Investigating how well the compound binds to specific enzymes or receptors.
- Cellular Uptake : Assessing how effectively the compound enters target cells and influences cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
